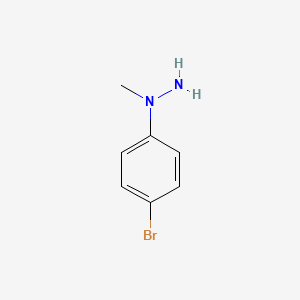

1-(4-Bromophenyl)-1-methylhydrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74763-71-6 |

|---|---|

Molecular Formula |

C7H9BrN2 |

Molecular Weight |

201.06 g/mol |

IUPAC Name |

1-(4-bromophenyl)-1-methylhydrazine |

InChI |

InChI=1S/C7H9BrN2/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,9H2,1H3 |

InChI Key |

QXVJMCORVAGFML-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=C(C=C1)Br)N |

Canonical SMILES |

CN(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Bromophenyl 1 Methylhydrazine

Chemo- and Regioselective Synthetic Pathways

Achieving the targeted 1,1-disubstituted structure of 1-(4-bromophenyl)-1-methylhydrazine necessitates methodologies that can selectively functionalize the N1 nitrogen atom of the hydrazine (B178648) moiety attached to the phenyl ring. The primary challenges lie in controlling the site of methylation (N1 vs. N2) and the degree of substitution (mono- vs. di-methylation).

Two principal regioselective strategies are prominent:

Direct N-methylation of 4-Bromophenylhydrazine: This approach involves the direct alkylation of 4-bromophenylhydrazine. Regioselectivity is a significant hurdle, as the N2 nitrogen is generally more nucleophilic than the N1 nitrogen, which experiences reduced electron density due to the adjacent aromatic ring. However, specific reaction conditions can favor N1 alkylation. Treatment with a strong base like butyllithium, followed by reaction with a methylating agent such as methyl iodide, can lead to successive N-methylation. rsc.org Another approach involves transition-metal-catalyzed N-methylation. Ruthenium complexes, for example, have been successfully used to catalyze the N-methylation of various amines using methanol (B129727) as the C1 source under basic conditions, offering a potential route for selective methylation. nih.gov

Reductive Amination Pathway: A highly effective and regioselective method for preparing 1,1-disubstituted hydrazines is through direct reductive hydrazination (DRH). acs.orgorganic-chemistry.org This one-pot procedure involves the reaction of an arylhydrazine, in this case, 4-bromophenylhydrazine, with a simple carbonyl compound, formaldehyde, to form an in-situ hydrazone intermediate. This intermediate is then immediately reduced to the desired 1,1-disubstituted product. The use of trichlorosilane (B8805176) as a reducing agent, promoted by a Lewis base, has proven particularly effective, exclusively affording the 1,1-disubstituted regioisomer in good to high yields. acs.org This method elegantly circumvents the issue of competing reactions at the second nitrogen atom. acs.org

Green Chemistry Approaches and Sustainable Synthesis Strategies

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. Several strategies can be applied to the synthesis of this compound to enhance its sustainability.

Sustainable Reagents: The use of hazardous methylating agents like methyl iodide can be replaced with greener alternatives. Dimethyl carbonate (DMC) is a non-toxic and biodegradable methylating agent. Alternatively, methanol can serve as a sustainable C1 source in transition-metal-catalyzed "borrowing hydrogen" reactions, which generate water as the only byproduct. nih.gov For the reduction step in the synthesis of the 4-bromophenylhydrazine precursor, traditional reducing agents can be replaced with more environmentally benign options like hydrazine hydrate (B1144303) in the presence of a recyclable heterogeneous catalyst. organic-chemistry.org

Catalytic and Biocatalytic Methods: Shifting from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Lewis base-catalyzed reductive hydrazination is one such example. organic-chemistry.org Furthermore, biocatalysis offers a highly sustainable route. Imine reductases (IREDs) have been shown to catalyze reductive amination with hydrazines to form substituted hydrazine products under mild, aqueous conditions. nih.gov This enzymatic approach demonstrates high selectivity and reduces the need for harsh reagents and organic solvents.

Eco-Friendly Solvents and Conditions: The choice of solvent significantly impacts the environmental footprint of a synthesis. Whenever possible, hazardous solvents like dichloromethane (B109758) (DCM) or chlorinated hydrocarbons should be replaced with greener alternatives such as ethanol, water, or ionic liquids. rsc.org Some reactions can even be performed under solvent-free conditions. For instance, an efficient method for removing a hydrazine group from heteroaromatic substrates can be performed in water for water-soluble compounds, highlighting the potential for aqueous-phase synthesis. rsc.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is crucial. The direct reductive hydrazination of phenylhydrazines with carbonyl compounds serves as an excellent case study for such optimization, where catalyst, solvent, temperature, and stoichiometry have been systematically investigated to enhance yield and purity. acs.orgorganic-chemistry.org

Key parameters for optimization include:

Catalyst Selection: In Lewis base-promoted reductive hydrazinations, the choice of catalyst is critical. Hexamethylphosphoramide (HMPA) was found to be highly effective, though its toxicity is a drawback. N,N-dimethylacetamide (DMAc) presents a more benign and still effective alternative, particularly for reactions involving aldehydes. acs.orgorganic-chemistry.org

Solvent Effects: The reaction medium can dramatically influence the outcome. Dichloromethane (DCM) has been identified as a superior solvent for many reductive hydrazination reactions, providing significantly higher yields compared to other solvents like chloroform, toluene (B28343), or THF. acs.org

Temperature Control: The reaction temperature must be carefully controlled. While some reactions proceed efficiently at 0°C or even -40°C, others benefit from elevated temperatures. For example, when the catalyst loading was reduced, increasing the temperature to 25°C was found to restore high yields. acs.orgorganic-chemistry.org

Reagent Stoichiometry: The molar ratios of the hydrazine, carbonyl compound, and reducing agent must be fine-tuned. Typically, a slight excess of the hydrazine and a twofold excess of the reducing agent (e.g., trichlorosilane) relative to the carbonyl substrate are employed to drive the reaction to completion. acs.org

The following table summarizes the optimization of the direct reductive hydrazination of acetophenone (B1666503) with phenylhydrazine (B124118), which provides a model for the synthesis of 1,1-disubstituted hydrazines. acs.org

| Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HMPA (100) | DCM | 0 | 12 | 98 |

| DMAc (100) | DCM | 0 | 12 | 85 |

| HMPA (10) | DCM | 0 | 12 | 78 |

| HMPA (10) | DCM | 25 | 12 | 93 |

| HMPA (100) | CHCl₃ | 0 | 12 | 88 |

| HMPA (100) | Toluene | 0 | 12 | <10 |

Scalable Synthetic Protocols for Research and Development Applications

For a synthetic method to be viable for research and development, it must be scalable, robust, and economically feasible. Protocols for preparing this compound should ideally use readily available starting materials and avoid costly or difficult purification techniques.

Industrially Viable Precursor Synthesis: The starting material, 4-bromophenylhydrazine, can be synthesized on a large scale from 4-bromoaniline. Patented industrial methods describe its preparation via diazotization followed by reduction. google.comgoogle.com These protocols are optimized for scale, using inexpensive reducing agents like zinc powder in concentrated hydrochloric acid or sodium metabisulfite. google.comgoogle.com Such methods are designed to be stable, reliable, and easy to operate. google.com

Non-Chromatographic Purification: Purification by column chromatography is often a bottleneck in large-scale synthesis. Therefore, methods that yield a product of high purity via direct crystallization or distillation are superior for R&D applications. Several patented methods for producing substituted hydrazines emphasize that a high-purity target can be obtained by direct crystallization, sometimes after a simple washing step with a solvent like acetone, which is a significant advantage for scalability. google.comgoogle.com

Demonstrated Scalability: The development of scalable syntheses for related heterocyclic compounds, such as piperazines, using methods like visible-light photoinduced cycloadditions, demonstrates that modern synthetic techniques can be designed for larger-scale production from the outset. nih.gov Applying a similar mindset to the synthesis of this compound, focusing on robust, one-pot reactions with simple purification, will ensure its applicability in broader research and development contexts.

Mechanistic Investigations of Reactions Involving 1 4 Bromophenyl 1 Methylhydrazine

Detailed Elucidation of Reaction Mechanisms and Transition States

The reaction mechanisms involving hydrazine (B178648) derivatives are often complex, proceeding through multiple steps and involving short-lived, high-energy transition states. A transition state represents a specific atomic configuration at the peak of an energy barrier in a reaction coordinate, characterized by partial bond formation and breakage. masterorganicchemistry.com Its transient nature, lasting only for femtoseconds, makes it impossible to isolate but crucial for determining the reaction's activation energy. masterorganicchemistry.com

In reactions involving precursors derived from (4-bromophenyl)hydrazine, such as N-monosubstituted hydrazones, the mechanism can be significantly influenced by the reagents. For instance, in copper-mediated reactions with carbon tetrachloride (CCl₄), the proposed mechanism involves the addition of a trichloromethyl radical to the hydrazone. This is followed by the oxidation of an intermediate N-centered radical to form an azo-compound, which then undergoes base-induced elimination of HCl to yield the final dichlorodiazadiene product. mdpi.com

However, when carbon tetrabromide (CBr₄) is used, a different mechanistic pathway emerges. This reaction can lead to fragmentation, where the C–N bond is broken. mdpi.com Theoretical studies using Density Functional Theory (DFT) calculations, alongside experimental evidence, point to two competing pathways that both originate from an N-centered radical intermediate. One pathway involves the oxidation of this radical by Cu(II) to form the expected dibromodiazadiene. The alternative, competing pathway involves the elimination of an aryl radical from the N-centered radical, leading to the formation of unexpected dibromostyrenes. mdpi.com

Another example of mechanistic complexity is seen in the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides to form 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. mdpi.com The triazole product can exist in two tautomeric forms: a thiol form and a thione form. The position of this equilibrium determines the subsequent reaction pathway, such as whether alkylation occurs on the sulfur atom (S-alkylation) or the nitrogen atom (N-alkylation). mdpi.com

Kinetic Studies of Reaction Rates and Orders

While specific kinetic data for reactions of 1-(4-bromophenyl)-1-methylhydrazine is not extensively detailed in the available literature, the kinetics of related hydrazine-based fuels like monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH) have been studied. researchgate.netmdpi.com These studies provide a framework for understanding the potential kinetic behavior of their derivatives.

Research on hydrazine fuels indicates that their decomposition and oxidation reactions can be complex, often not adhering to simple first or second-order kinetics over wide temperature and pressure ranges. bohrium.com For example, the thermal decomposition of MMH has been shown to be consistent with first-order kinetics under specific experimental conditions. bohrium.com Kinetic models for hydrazine reactions often involve dozens of elementary reaction steps, each with its own rate constant. dntb.gov.ua For instance, the oxidation of UDMH to N-nitrosodimethylamine (NDMA) by ozone is a key conversion pathway studied for its kinetic properties. mdpi.com

Kinetic investigations of the SN2 reaction between p-nitrophenyl benzoate (B1203000) and hydrazine in reverse micelles have been conducted under pseudo-first-order conditions, where the concentration of hydrazine is significantly higher than that of the benzoate. researchgate.net The observed rate constants in such systems are highly dependent on the reaction environment. researchgate.net

Table 1: Conceptual Factors Influencing Reaction Rates of Hydrazine Derivatives

| Factor | Expected Influence on Reaction Rate | Kinetic Parameter Affected |

| Concentration of Hydrazine | Increase may lead to a faster rate, depending on the reaction order with respect to the hydrazine. | Observed rate constant (k') |

| Concentration of Oxidant/Reagent | Increasing the concentration of a co-reactant (e.g., ozone, CBr₄) typically increases the reaction rate. | Observed rate constant (k') |

| Temperature | An increase in temperature generally leads to a significant increase in the reaction rate constant (k), as described by the Arrhenius equation. | Rate constant (k) |

| Catalyst Presence | A suitable catalyst can dramatically increase the reaction rate by lowering the activation energy. | Rate constant (k), Activation Energy (Ea) |

This table is a conceptual representation based on general chemical kinetics principles and studies on related hydrazine compounds.

Identification and Characterization of Reactive Intermediates

A reactive intermediate is a short-lived, high-energy molecule that exists at a local energy minimum between two transition states in a multi-step reaction. libretexts.org Unlike a transition state, an intermediate has fully formed bonds and is, in theory, more stable, though it typically cannot be isolated due to its high reactivity. masterorganicchemistry.comlibretexts.org

In the copper-catalyzed reactions of N-monosubstituted hydrazones (structurally related to this compound derivatives), radical species are key reactive intermediates. mdpi.com Specifically, N-centered radicals have been identified as pivotal. These intermediates are formed and can then proceed down one of two competitive pathways:

Oxidation: The N-centered radical is oxidized by the Cu(II) catalyst, leading to the formation of a diazabutadiene product. mdpi.com

Fragmentation: The N-centered radical undergoes fragmentation, which involves the cleavage of a C-N bond and the elimination of an aryl radical . This pathway results in the formation of a dibromoalkene. mdpi.com

The presence and reaction paths of these radical intermediates have been confirmed using various radical traps and supported by theoretical DFT calculations. mdpi.com The gas-phase reactions of other hydrazines, such as MMH and UDMH, with ozone have also been shown to proceed via radical mechanisms, with hydroxyl radicals (HO•) playing a significant role in the formation of products like N-nitrosodimethylamine (NDMA). researchgate.net

Influence of Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can profoundly impact the rate, yield, and selectivity of a chemical reaction. This is because solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents. In Suzuki-Miyaura cross-coupling reactions involving 5-(4-bromophenyl)-4,6-dichloropyrimidine, the solvent choice was critical for optimizing product yield. mdpi.com

Studies on this system revealed the following:

When using K₃PO₄ as the base, switching the solvent from dry toluene (B28343) or acetonitrile (B52724) to 1,4-dioxane (B91453) resulted in a significantly better yield (60% compared to 40% and 36%, respectively). mdpi.com

This suggests that 1,4-dioxane is more effective at facilitating the catalytic cycle, possibly by better solubilizing the palladium catalyst or the reaction intermediates.

Furthermore, the polarity and hydrogen-bonding capability of a solvent can alter reaction pathways. In the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, the reaction is carried out in N,N-dimethylformamide (DMF) , a polar aprotic solvent, which facilitates the reaction with an alkyl halide in the presence of a base. mdpi.com Spectroscopic studies on other bromophenyl-containing molecules have shown that changes in solvent polarity can significantly alter the electronic properties of a molecule, making it more polar in the excited state than in the ground state. nih.gov This solvatochromic effect, where the absorption and emission spectra shift depending on the solvent, underscores how solvent interaction can influence molecular energy levels and, by extension, reactivity. nih.gov

Table 2: Observed Solvent Effects in Reactions of (4-Bromophenyl) Derivatives

| Reaction Type | Compound Class | Solvents Tested | Optimal Solvent/Observation | Source |

| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Toluene, Acetonitrile, 1,4-Dioxane | 1,4-Dioxane provided the highest yield (60%). | mdpi.com |

| S-Alkylation | 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | N,N-dimethylformamide (DMF) | Reaction proceeds effectively in DMF with a base. | mdpi.com |

| Spectroscopic Analysis | 5-amino-1-bromoindolizin-3-ylmethanone | Toluene, Methanol (B129727), Water, DMF, etc. | Solvent polarity affects spectral shifts and fluorescence intensity. | nih.gov |

Role of Catalysis in Modulating Reaction Mechanisms

Catalysis is fundamental to controlling the reaction mechanisms of hydrazine derivatives, enabling transformations that would otherwise be slow or unselective.

Copper Catalysis: In the reaction of N-monosubstituted hydrazones with carbon tetrabromide, a copper catalyst plays a multifaceted role. mdpi.com It is essential for the generation of the initial radical species and directly participates in the subsequent steps. The Cu(II) species can act as an oxidant for the intermediate N-centered radical, leading to the formation of dibromodiazadienes. This demonstrates that the catalyst is not merely an initiator but a key component that directs the reaction toward a specific product through a defined mechanistic pathway. mdpi.com

Palladium Catalysis: Suzuki-Miyaura cross-coupling reactions are classic examples of palladium's catalytic power. In the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a Pd(PPh₃)₄ catalyst was used. mdpi.com The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The efficiency of this cycle is modulated not only by the solvent but also by the choice of base. In this case, K₃PO₄ was found to be the most effective base when paired with the palladium catalyst and 1,4-dioxane solvent. mdpi.com The study noted that a low yield in some cases might be attributed to the coordination of the palladium catalyst with a nitrogen center on the pyrimidine (B1678525) ring, which deactivates the catalyst. mdpi.com

Base Catalysis: Bases can also act as catalysts. In the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, cesium carbonate (Cs₂CO₃) is used as a base. mdpi.com Its role is to deprotonate the thiol (or thione tautomer), generating a more nucleophilic thiolate anion. This anion then readily attacks the electrophilic alkyl halide, leading to exclusive S-alkylation. The base modulates the mechanism by creating a highly reactive intermediate that favors one reaction pathway over another (S- vs. N-alkylation). mdpi.com

Table 3: Catalysts Used in Reactions of (4-Bromophenyl) Derivatives

| Catalyst | Reaction Type | Role of Catalyst | Source |

| Copper (Cu) | Radical reaction with CBr₄ | Facilitates radical formation and oxidizes N-centered radical intermediate. | mdpi.com |

| Palladium (Pd(PPh₃)₄) | Suzuki-Miyaura Coupling | Enables oxidative addition/reductive elimination cycle for C-C bond formation. | mdpi.com |

| Potassium Phosphate (K₃PO₄) | Suzuki-Miyaura Coupling | Acts as a base to facilitate the transmetalation step in the Pd catalytic cycle. | mdpi.com |

| Cesium Carbonate (Cs₂CO₃) | S-Alkylation | Acts as a base to deprotonate the thiol, creating a nucleophilic intermediate. | mdpi.com |

Computational Chemistry and Theoretical Studies on 1 4 Bromophenyl 1 Methylhydrazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1-(4-Bromophenyl)-1-methylhydrazine. By employing various basis sets, such as 6-311++G(d,p), researchers can obtain an optimized molecular geometry and calculate a range of electronic properties. mdpi.com

The presence of a bromine atom, a methyl group, and the hydrazine (B178648) moiety on the phenyl ring introduces a complex interplay of electronic effects. The bromine atom, being highly electronegative, is expected to draw electron density from the aromatic ring. Conversely, the nitrogen atoms of the hydrazine group possess lone pairs of electrons that can be delocalized into the ring, influencing its reactivity. DFT calculations can quantify these effects through the computation of atomic charges and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of electron richness and deficiency within the molecule, highlighting potential sites for electrophilic and nucleophilic attack. For instance, in related phenylhydrazine (B124118) derivatives, the nitrogen atoms typically exhibit negative electrostatic potential, indicating their nucleophilic character. nih.gov

Reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. These parameters are calculated from the energies of the frontier molecular orbitals.

Table 1: Predicted Reactivity Descriptors for this compound (Note: The following values are illustrative and based on typical results for similar aromatic hydrazine derivatives calculated using DFT methods.)

| Parameter | Predicted Value (Illustrative) | Significance |

| Electronegativity (χ) | -3.5 eV | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | 5.8 eV | Indicates resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | 1.06 eV | Quantifies the electrophilic character of the molecule. |

| Chemical Potential (μ) | -3.5 eV | Represents the escaping tendency of electrons. |

| Global Softness (S) | 0.17 eV⁻¹ | The reciprocal of hardness, indicating high reactivity. |

These theoretical calculations provide a foundational understanding of the electronic landscape of this compound, guiding further investigations into its chemical behavior.

Molecular Orbital Analysis and Bonding Characteristics

A deeper understanding of the bonding and electronic transitions in this compound can be achieved through molecular orbital (MO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they govern the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenylhydrazine moiety, with significant contributions from the nitrogen lone pairs and the π-system of the aromatic ring. The LUMO, on the other hand, is likely to be distributed over the π*-orbitals of the bromophenyl ring. The delocalization of the nitrogen lone pairs into the aromatic system can be further analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyperconjugative interactions and charge delocalization. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: These values are illustrative and based on DFT calculations for analogous compounds.)

| Molecular Orbital | Predicted Energy (Illustrative) | Description |

| HOMO | -6.2 eV | Highest Occupied Molecular Orbital; electron-donating ability. |

| LUMO | -0.4 eV | Lowest Unoccupied Molecular Orbital; electron-accepting ability. |

| HOMO-LUMO Gap | 5.8 eV | Indicates chemical reactivity and kinetic stability. |

The analysis of these orbitals is fundamental to understanding the electronic spectra and the nature of chemical bonds within the molecule.

Computational Prediction of Reaction Pathways and Energy Barriers

Computational chemistry allows for the exploration of potential reaction pathways and the determination of associated energy barriers, providing mechanistic insights that can be difficult to obtain experimentally. For this compound, several reactions are of interest, including electrophilic aromatic substitution and reactions involving the hydrazine moiety.

Theoretical calculations can model the transition states of these reactions, which are high-energy intermediates that connect reactants and products. The energy of the transition state relative to the reactants determines the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. For instance, in the electrophilic bromination of substituted benzenes, DFT calculations have been used to map out the reaction profiles for different substitution patterns (ortho, meta, para) and to determine the preferred pathway. rsc.org

Given the presence of the activating hydrazine group and the deactivating but ortho-, para-directing bromine atom, computational studies could predict the regioselectivity of further electrophilic substitutions on the aromatic ring of this compound.

Table 3: Illustrative Predicted Energy Barriers for a Hypothetical Electrophilic Nitration Reaction (Note: These values are for illustrative purposes to demonstrate the type of data obtained from computational predictions of reaction pathways.)

| Reaction Coordinate | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials (this compound + NO₂⁺) |

| Transition State (ortho) | +15.2 | Energy barrier for substitution at the ortho position. |

| Transition State (meta) | +22.5 | Energy barrier for substitution at the meta position. |

| Product (ortho) | -5.7 | Final product of ortho substitution. |

| Product (meta) | -2.1 | Final product of meta substitution. |

Such computational explorations are invaluable for designing synthetic routes and understanding reaction mechanisms at a molecular level.

Advanced Spectroscopic Parameter Prediction for Mechanistic Insight

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can aid in the structural elucidation and characterization of this compound and its reaction products. Theoretical calculations of these parameters for a proposed structure can be compared with experimental spectra to confirm its identity. researchgate.net

For example, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with experimental data, one can validate the computed molecular geometry and electronic structure. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR or Raman spectrum to specific vibrational modes of the molecule, providing a deeper understanding of its structural features. nih.gov

Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative values and would be obtained from frequency calculations at a specified level of theory.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |

| N-H | Stretching | 3350 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 2950-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

| C-Br | Stretching | 650-550 |

The accurate prediction of spectroscopic parameters is a powerful tool for confirming reaction outcomes and gaining mechanistic insights.

In Silico Design of Novel Derivatives with Tailored Reactivity

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with specific, tailored reactivity. By systematically modifying the substituents on the aromatic ring or the hydrazine moiety in a computational model, it is possible to predict how these changes will affect the molecule's electronic properties and reactivity. mdpi.com

For example, one could computationally screen a library of derivatives with different electron-donating or electron-withdrawing groups at various positions on the phenyl ring. By calculating the HOMO-LUMO gap, MEP, and other reactivity descriptors for each derivative, it is possible to identify candidates with enhanced or diminished reactivity for a particular application. This approach can significantly streamline the drug discovery and materials science research process by prioritizing the synthesis of the most promising compounds. nih.govnih.gov

This predictive power allows for a rational design cycle where computational chemistry guides synthetic efforts, leading to the efficient development of new molecules with desired chemical or biological activities.

Structure Reactivity Relationship Analysis of 1 4 Bromophenyl 1 Methylhydrazine

Impact of the 4-Bromophenyl Moiety on Electronic Distribution and Reactivity

The 4-bromophenyl group attached to the N1 nitrogen atom significantly modulates the electronic environment of the entire molecule. The bromine atom exerts two opposing electronic effects: a resonance effect (+R) where its lone pairs can be donated to the aromatic ring, and a stronger, overriding inductive effect (-I) which withdraws electron density from the ring due to its high electronegativity. wikipedia.orglibretexts.org The net result is that the 4-bromophenyl group acts as an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and, more pertinently, reduces the electron density on the N1 nitrogen atom.

This electron-withdrawing nature can be quantified using the Hammett equation, a cornerstone of linear free-energy relationships (LFERs). nih.govresearchgate.netmdpi.com The Hammett substituent constant (σ) provides a measure of the electronic influence of a substituent on a reaction center. For a bromo group at the para position (σₚ), the value is positive, indicating its electron-withdrawing character compared to hydrogen. mdpi.comdntb.gov.ua This reduction in electron density at N1 decreases its basicity and nucleophilicity relative to unsubstituted phenylhydrazine (B124118). Computational studies on structurally related halogenated aromatic compounds confirm that the presence of a halogen atom leads to significant polarization of the molecule and alters the electron density distribution across the aromatic system. mdpi.comfigshare.com

Table 1: Hammett Substituent Constants (σₚ) for Various Para-Substituents

| Substituent | Hammett Constant (σₚ) | Electronic Effect |

|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -Br | +0.23 | Electron-Withdrawing |

| -Cl | +0.23 | Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

Data sourced from studies on linear free-energy relationships. mdpi.comdntb.gov.ua

Stereoelectronic Effects of the Methyl Group on Hydrazine (B178648) Nucleophilicity

The methyl group bonded to the N1 nitrogen introduces both steric and electronic effects that are critical to the molecule's reactivity profile.

Electronic Effects: The methyl group is an electron-donating group through induction (+I effect). This effect increases the electron density at the N1 nitrogen to which it is attached, thereby increasing its nucleophilicity. However, research into the kinetics of substituted hydrazine reactions has shown a nuanced outcome: while N-methylation enhances the reactivity of the α-nitrogen (N1), it concurrently decreases the reactivity of the adjacent β-nitrogen (N2). dntb.gov.uanih.govorganic-chemistry.org This demonstrates that the electronic influence is highly localized.

Steric Effects: The methyl group introduces steric hindrance around the N1 nitrogen. This bulkiness can impede the approach of electrophiles, potentially making the less-hindered N2 nitrogen the preferred site for certain reactions, despite its lower intrinsic nucleophilicity compared to the methylated N1. nih.gov This interplay between enhanced electronic nucleophilicity at N1 and increased steric accessibility at N2 is a key determinant of reaction selectivity.

The "alpha-effect" is another important consideration for hydrazines, where the presence of an adjacent atom with a lone pair (the other nitrogen) enhances the nucleophilicity of the reacting nitrogen beyond what would be predicted by its basicity alone. nih.gov While both nitrogens in 1-(4-bromophenyl)-1-methylhydrazine benefit from this effect, the substitution pattern creates two distinct nucleophilic centers.

Table 2: Comparison of Nucleophilicity Parameters (N) in Water

| Nucleophile | pKₐH | Nucleophilicity Parameter (N) | Key Feature |

|---|---|---|---|

| Ammonia (B1221849) (NH₃) | 9.24 | 9.5 | Baseline |

| Methylamine (CH₃NH₂) | 10.66 | 12.9 | +I effect of methyl group |

| Hydrazine (H₂NNH₂) | 8.10 | ~9.5 | Similar basicity to ammonia, but enhanced nucleophilicity (alpha-effect) |

| Diethylamine ((CH₃CH₂)₂NH) | 10.93 | 14.7 | Increased alkyl substitution |

Data adapted from kinetic studies by Mayr et al. organic-chemistry.orgnih.gov The N parameter quantifies nucleophilicity on a logarithmic scale.

Influence of the Hydrazine Functional Group on Reaction Selectivity

The hydrazine moiety, with its two non-equivalent nitrogen atoms, is the primary driver of reaction selectivity. The differential reactivity of N1 (tertiary, aryl- and alkyl-substituted) and N2 (primary, bearing two hydrogens) dictates the outcome of various transformations.

Regioselectivity: In reactions such as alkylation and acylation, the outcome is a contest between the more nucleophilic but sterically hindered N1 and the less nucleophilic but more accessible N2. For many electrophiles, particularly larger ones, attack occurs preferentially at the N2 position. preprints.org Methods for the synthesis of 1,1-disubstituted hydrazines often rely on controlling conditions to favor reaction at a specific nitrogen. nih.gov

Chemoselectivity: The hydrazine group can participate in several distinct reaction types. A primary pathway is condensation with aldehydes and ketones to form hydrazones at the N2 position. This reactivity is fundamental and widely used. nih.gov Another critical reaction is oxidation, which can lead to various products depending on the reagent and conditions. Furthermore, as an N-aryl hydrazine derivative, the compound is a potential precursor for Fischer indole (B1671886) synthesis, a classic cyclization reaction that forms indole rings. nih.gov The choice of reagents and reaction conditions allows for the selective targeting of one of these pathways over others. accessengineeringlibrary.com

Correlations between Molecular Conformation and Reaction Outcome

The three-dimensional arrangement, or conformation, of this compound plays a crucial role in determining its reactivity. Rotations around the C(aryl)-N1 and N1-N2 single bonds give rise to various conformers, with the relative orientation of the nitrogen lone pairs being particularly significant. The accessibility of these lone pairs for orbital overlap with an incoming electrophile is conformation-dependent.

Computational and X-ray crystallographic studies of related N-aryl hydrazines and similar systems show that these molecules can adopt different stable conformations, often described as syn or anti with respect to the arrangement around the N-N bond. mdpi.comnih.govresearchgate.net The preferred conformation is influenced by a delicate balance of steric repulsion between the substituents and stereoelectronic effects, such as the stabilizing interactions between lone pairs and anti-bonding orbitals (n → σ*). The electronic nature of the aryl substituent can influence this preference; for instance, studies on N-aryl phenothiazines have shown that electron-withdrawing groups can favor specific conformers. nih.gov

Quantitative Structure-Reactivity Relationships (QSAR) in Model Systems

Quantitative structure-activity relationship (QSAR) and linear free-energy relationship (LFER) models are powerful tools for predicting and rationalizing the reactivity of a series of related compounds. nih.govresearchgate.net For substituted arylhydrazines, the Hammett equation, log(k/k₀) = ρσ, is a frequently used LFER. mdpi.com

In this equation:

k is the rate constant for the reaction of the substituted compound (e.g., this compound).

k₀ is the rate constant for the unsubstituted reference compound (e.g., 1-phenyl-1-methylhydrazine).

σ is the substituent constant (e.g., σₚ for the para-bromo group).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to the electronic effects of the substituents.

A study on the rate of hydrazone formation between various arylhydrazines and an aldehyde found a Hammett correlation with a ρ value of -1.3. The negative sign of ρ indicates that a positive charge is developing in the transition state of the rate-limiting step, and the reaction is therefore accelerated by electron-donating groups and decelerated by electron-withdrawing groups. This is consistent with the nucleophilic attack of the hydrazine on the carbonyl carbon. The magnitude of ρ provides insight into the extent of charge development.

QSAR models for substituted phenylhydrazines have also been developed to predict antifungal activity, using a combination of steric, electronic, and hydrophobic descriptors to build a statistically robust predictive model. These models highlight the importance of specific structural features in determining biological or chemical activity.

Table 3: Illustrative Application of LFER in Hydrazone Formation

| Arylhydrazine Substituent (para-) | σₚ Value | Relative log(k/k₀) (Calculated with ρ = -1.3) | Predicted Reactivity vs. Unsubstituted |

|---|---|---|---|

| -NO₂ | +0.78 | -1.014 | Slower |

| -Br | +0.23 | -0.299 | Slower |

| -H | 0.00 | 0.000 | Reference |

| -CH₃ | -0.17 | +0.221 | Faster |

| -OCH₃ | -0.27 | +0.351 | Faster |

This table illustrates the predicted effect of substituents on reaction rate based on a known ρ value from the literature, demonstrating the utility of LFERs.

Synthetic Applications and Transformations of 1 4 Bromophenyl 1 Methylhydrazine in Complex Molecule Construction

Formation of Diverse Nitrogen-Containing Heterocyclic Systems

The hydrazine (B178648) functionality within 1-(4-bromophenyl)-1-methylhydrazine serves as a key component in the synthesis of various nitrogen-containing heterocyclic systems. These heterocycles are core scaffolds in many pharmaceutical agents and functional materials. The presence of the methyl group on one of the nitrogen atoms, along with the aryl substituent, influences the regioselectivity and reactivity in cyclization reactions.

One of the most prominent applications of arylhydrazines is in the Fischer indole (B1671886) synthesis. While the classical Fischer indole synthesis typically involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, modified procedures can accommodate N-substituted hydrazines. In the case of this compound, reaction with a suitable ketone or aldehyde would be expected to yield N-methylated indole derivatives. The bromophenyl group remains as a functional handle for further diversification.

Furthermore, this compound can be employed in the synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives. Reaction with 1,3-dicarbonyl compounds or their equivalents provides a direct route to substituted pyrazoles. The specific substitution pattern on the resulting pyrazole ring is dictated by the nature of the dicarbonyl compound.

Recent advances in transition metal-catalyzed C-H activation and annulation reactions have opened up new avenues for the synthesis of nitrogen-containing heterocycles using hydrazine derivatives. researchgate.net These methods allow for the direct formation of fused heterocyclic systems by reacting hydrazines with alkynes or other coupling partners. researchgate.net

| Heterocycle Type | Reactant(s) | Key Reaction Type |

| Indoles | Aldehydes, Ketones | Fischer Indole Synthesis |

| Pyrazoles | 1,3-Dicarbonyl compounds | Condensation/Cyclization |

| Pyrazolones | β-Ketoesters | Condensation/Cyclization |

| Fused Heterocycles | Alkynes, Diazo compounds | Transition Metal-Catalyzed C-H Annulation researchgate.net |

Utility in Amination and Reductive Amination Reactions

The hydrazine moiety of this compound can be utilized in amination reactions, although its direct use as an amine source is less common than that of primary or secondary amines. A more synthetically valuable application lies in its role in reductive amination reactions. masterorganicchemistry.com This process involves the initial formation of a hydrazone by condensation with an aldehyde or ketone, followed by in-situ reduction to the corresponding substituted hydrazine. libretexts.org

The reaction with a carbonyl compound first forms a hydrazonium ion, which then dehydrates to a hydrazone. The choice of reducing agent is crucial to selectively reduce the C=N bond of the hydrazone without affecting the carbonyl group of the starting material or other functional groups present in the molecule. commonorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

This methodology allows for the introduction of the 1-(4-bromophenyl)-1-methylhydrazinyl moiety onto a variety of molecular scaffolds. The resulting product can then undergo further transformations, such as cleavage of the N-N bond to generate a secondary amine, providing a two-step method for the mono-N-methylation of a primary amine derived from the original carbonyl compound.

| Carbonyl Compound | Reducing Agent | Product Type |

| Aldehyde | Sodium Cyanoborohydride | 1-Aryl-1-methyl-2-alkylhydrazine |

| Ketone | Sodium Triacetoxyborohydride | 1-Aryl-1-methyl-2-(dialkyl)methylhydrazine |

| Benzaldehyde | Sodium Borohydride (after imine formation) | 1-Benzyl-2-(4-bromophenyl)-2-methylhydrazine |

Application in Palladium-Catalyzed Cross-Coupling Methodologies

The presence of a bromine atom on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and other substituted aromatic compounds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.ca This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

Sonogashira Coupling: The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base leads to the formation of an arylalkyne. nih.gov This provides a straightforward route to compounds with an extended π-system.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene. The regioselectivity of the addition to the alkene is influenced by the nature of the substituents on the alkene.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This can be used to introduce an additional amino group to the molecule.

These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules containing the this compound scaffold.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Na2CO3 | 4-Aryl-N-methyl-N-phenylhydrazine |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI / Et3N | 4-Alkynyl-N-methyl-N-phenylhydrazine |

| Heck | Alkene | Pd(OAc)2 / P(o-tolyl)3 / Et3N | 4-Alkenyl-N-methyl-N-phenylhydrazine |

| Buchwald-Hartwig | Amine | Pd2(dba)3 / BINAP / NaOtBu | N-Aryl-N'-(4-aminophenyl)-N'-methylhydrazine |

Role as a Key Reagent in Functional Group Interconversions

The functional groups present in this compound, namely the hydrazine moiety and the aryl bromide, can be interconverted into other functional groups, further expanding its synthetic utility.

The hydrazine functionality can be cleaved under reductive conditions. For instance, catalytic hydrogenation can lead to the cleavage of the N-N bond, potentially yielding N-methyl-4-bromoaniline and ammonia (B1221849). This transformation can be useful if the hydrazine was used as a directing group or a temporary protecting group.

The bromine atom on the aromatic ring can be readily converted into a variety of other functional groups. For example, it can be transformed into a cyano group via the Rosenmund-von Braun reaction, an amino group via the Buchwald-Hartwig amination (as mentioned previously), or a hydroxyl group through palladium-catalyzed hydroxylation or a multi-step sequence involving a boronic acid intermediate. Furthermore, the bromo-substituent can be removed reductively, for example, by catalytic hydrogenation or using a reducing agent like tributyltin hydride.

These interconversions allow for strategic modifications of the molecule after the initial construction of the core scaffold, providing access to a wider range of derivatives. ub.eduorganic-chemistry.org

| Initial Functional Group | Reagents and Conditions | Resulting Functional Group |

| Hydrazine (N-N bond) | H2, Pd/C | Amine (N-methyl-4-bromoaniline) |

| Aryl Bromide | CuCN, DMF, heat | Aryl Nitrile |

| Aryl Bromide | 1) n-BuLi, -78 °C; 2) B(OMe)3; 3) H2O2 | Phenol |

| Aryl Bromide | H2, Pd/C, base | Phenyl |

Participation in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates most or all of the atoms of the starting materials. nih.govnih.gov The hydrazine functionality of this compound makes it a suitable component for certain MCRs.

For example, it could potentially participate in MCRs that lead to the formation of complex heterocyclic scaffolds. One such possibility is its use in a variation of the Ugi or Passerini reaction, where the hydrazine could act as the amine component. However, the reactivity of the N-methylated hydrazine in these specific MCRs would need to be experimentally verified.

A more direct application is in the synthesis of pyrazole derivatives through a three-component reaction. For instance, the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and this compound could lead to the formation of highly substituted pyrazoles in a single step. frontiersin.org The bromophenyl group would be retained in the final product, allowing for further diversification via cross-coupling reactions.

The ability to rapidly generate molecular complexity from simple starting materials makes MCRs an attractive approach in combinatorial chemistry and drug discovery. nih.gov The incorporation of this compound into MCRs provides a route to novel and diverse chemical libraries.

| Multicomponent Reaction Type | Other Components | Potential Product Scaffold |

| Pyrazole Synthesis | Aldehyde, Malononitrile | Aminopyrazole |

| Pyrazolone Synthesis | Aldehyde, β-Ketoester | Dihydropyrazolone |

| Fused Heterocycle Synthesis | o-Alkynyl aldehyde, Amine | Fused Benzimidazole derivative mdpi.com |

Advanced Spectroscopic Characterization and Elucidation of Reaction Intermediates

In-Situ Spectroscopic Monitoring Techniques for Reaction Progression

Real-time monitoring of chemical reactions is crucial for understanding kinetics, identifying transient intermediates, and optimizing reaction conditions. Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are invaluable for this purpose. nih.gov For reactions involving hydrazine (B178648) derivatives, such as the formation of imines or hydrazones, benchtop NMR spectroscopy can be employed to track the consumption of reactants and the formation of products over time. magritek.com For instance, in a condensation reaction, the decrease in the signal intensity of the hydrazine's N-H protons and the appearance of new signals corresponding to the product can be quantified to create a kinetic profile of the reaction. magritek.com Similarly, in-situ FTIR can monitor changes in vibrational modes, such as the disappearance of the N-H stretching bands of the hydrazine and the emergence of the C=N stretching band of a hydrazone product. nih.gov

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

High-Resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 1-(4-Bromophenyl)-1-methylhydrazine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For derivatives of 1-(4-bromophenyl)hydrazine, the aromatic protons typically appear as a set of doublets in the range of δ 6.7-7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The methyl group protons on the nitrogen would be expected to produce a singlet, while the N-H protons would also appear as singlets, with chemical shifts that can vary depending on the solvent and concentration. In the case of N'-(4-Bromophenyl)acetohydrazide, the aromatic protons are observed as multiplets at δ 7.23-7.29 ppm and δ 6.61-6.64 ppm. rsc.org For tert-Butyl 2-(4-bromophenyl)hydrazine, the aromatic protons are found at δ 7.28-7.36 ppm and δ 6.71 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom attached to the bromine (C-Br) would be found at a specific chemical shift, while the other aromatic carbons and the methyl carbon would have their own characteristic resonances. In a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the carbons of the 4-bromophenyl ring resonate at δ 117.96 ppm and δ 131.94 ppm, with the carbon attached to nitrogen appearing at δ 150.69 ppm and the carbon attached to bromine at δ 110.56 ppm. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for 1-(4-Bromophenyl)hydrazine Derivatives Interactive data table. Click on headers to sort.

| Compound | Solvent | Aromatic Protons (δ ppm) | Other Protons (δ ppm) | Reference |

|---|---|---|---|---|

| N'-(4-Bromophenyl)acetohydrazide | CDCl₃ | 7.23-7.29 (m, 2H), 6.61-6.64 (m, 2H) | 7.86 (s, 1H, NH), 1.87 (s, 3H, CH₃) | rsc.org |

Mass Spectrometry for Reaction Pathway Delineation and Fragment Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and for deducing their structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions.

For this compound, the molecular ion peak (M+) would be expected, showing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation pathways for related aromatic compounds often involve the loss of the bromine atom or cleavage of side chains. In aromatic ketones like 1-(4-bromophenyl)acetophenone, a primary fragmentation is the loss of the methyl group (M-15) to form a stable acylium ion, followed by the loss of carbon monoxide (CO). nist.govmiamioh.edu The bromophenyl cation (m/z 155/157) is a common fragment. For hydrazine derivatives, cleavage of the N-N bond is also a possible fragmentation pathway. HRMS data for N'-(4-Bromophenyl)acetohydrazide shows a [M-H]⁻ ion at m/z 226.9818, confirming its elemental composition of C₈H₈BrN₂O. rsc.org

Table 2: Key Fragmentation Data for Related Bromophenyl Compounds Interactive data table. Click on headers to sort.

| Compound | Ionization Method | Key Fragments (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| 1-(4-Bromophenyl)ethanone | EI | 198/200, 183/185, 155/157, 77 | M+, [M-CH₃]+, [C₆H₄Br]+, [C₆H₅]+ | nist.gov |

| N'-(4-Bromophenyl)acetohydrazide | ESI | 226.9818 | [M-H]⁻ | rsc.org |

X-ray Crystallography for Solid-State Structural Determination in Complex Systems

For example, the crystal structure of 2-(4-Bromophenyl)acetohydrazide (C₈H₉BrN₂O) reveals that it crystallizes in the monoclinic P2₁/c space group. researchgate.net The structure is stabilized by a network of intermolecular N-H···O and N-H···N hydrogen bonds, which link the molecules into a two-dimensional network. researchgate.net Similarly, studies on hydrazone derivatives, such as methyl (Z)-2-(4-bromophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate, show a Z configuration around the C=N bond and extensive hydrogen bonding networks (C-H···N and C-H···π interactions) that dictate the crystal packing. researchgate.net These studies highlight the importance of hydrogen bonding and other non-covalent interactions in the solid-state architecture of molecules containing the 1-(4-bromophenyl)hydrazine moiety. researchgate.netpreprints.org

Table 3: Crystallographic Data for 2-(4-Bromophenyl)acetohydrazide Interactive data table. Click on headers to sort.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₉BrN₂O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 6.0798 (2) | researchgate.net |

| b (Å) | 4.8565 (1) | researchgate.net |

| c (Å) | 15.1126 (5) | researchgate.net |

| β (°) | 98.003 (2) | researchgate.net |

| Volume (ų) | 441.88 (2) | researchgate.net |

Vibrational Spectroscopy for Bond Analysis and Conformational Assignment

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational energy levels of a molecule. Each functional group has characteristic absorption or scattering frequencies, making it a powerful tool for structural confirmation and bond analysis.

For a derivative like this compound, the spectra would be dominated by vibrations of the bromophenyl ring, the methyl group, and the hydrazine moiety. A detailed vibrational analysis of a related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, was performed using both experimental (FT-IR, FT-Raman) and computational (DFT) methods. nih.gov The study assigned the C-Br stretching vibration, various C-H and C-C stretching and bending modes of the phenyl ring, and the vibrations of the pyrazole (B372694) ring. nih.gov For hydrazine derivatives, the N-H stretching vibrations are typically observed in the region of 3300-3450 cm⁻¹. researchgate.net The C=S stretching in a related triazole-thione was identified at 1326 cm⁻¹, while aliphatic and aromatic C-H stretches were observed around 2800-2900 cm⁻¹ and 3040 cm⁻¹, respectively. mdpi.com These assignments are crucial for confirming the presence of specific functional groups and for studying conformational isomers.

Table 4: Selected Vibrational Frequencies for Related Compounds Interactive data table. Click on headers to sort.

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}...triazole-3-thione | IR (KBr) | 3040 | C-H aromatic stretch | mdpi.com |

| 2883, 2831 | C-H aliphatic stretch | mdpi.com | ||

| 1326 | C=S stretch | mdpi.com | ||

| (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine | IR | 3445, 3355 | N-H asymmetric and symmetric stretch | researchgate.net |

Catalytic Roles and Applications of 1 4 Bromophenyl 1 Methylhydrazine in Organic Transformations

Organocatalytic Properties and Mechanisms

Hydrazine (B178648) derivatives are recognized for their utility in organocatalysis, primarily through the formation of hydrazone intermediates. The fundamental mechanism involves the nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon of an aldehyde or ketone. libretexts.org This initial addition is followed by dehydration to yield a stable C=N bond, characteristic of a hydrazone. libretexts.orgacs.org This process is a cornerstone of many organocatalytic transformations, where the resulting hydrazone can act as a key intermediate.

For 1-(4-Bromophenyl)-1-methylhydrazine, the presence of the methyl group and the bromophenyl group on one nitrogen atom and the -NH2 group on the other makes it a 1,1-disubstituted hydrazine. The primary amine end of the molecule is a potent nucleophile, capable of readily reacting with carbonyl compounds. The general mechanism for organocatalysis by such a hydrazine derivative typically involves:

Nucleophilic Attack: The terminal -NH2 group attacks the electrophilic carbonyl carbon of a substrate.

Intermediate Formation: A tetrahedral intermediate is formed.

Dehydration: Elimination of a water molecule yields the corresponding hydrazone. acs.org

The reaction rate can be influenced by pH and the presence of other catalytic species. For instance, studies on similar systems have shown that aniline (B41778) and its derivatives can catalyze hydrazone formation, and the presence of acidic or basic groups within the catalyst structure can further modulate activity. nih.gov While aromatic hydrazines are generally more reactive towards carbonyls than their aliphatic counterparts, attaching electron-withdrawing groups can decrease reactivity. nih.gov The bromophenyl group in this compound would influence the electronic properties and therefore the nucleophilicity and catalytic activity of the molecule.

Ligand Design for Metal-Catalyzed Organic Reactions

The N-N bond and the associated lone pairs of electrons in hydrazine derivatives make them excellent candidates for ligand design in transition-metal catalysis. researchgate.net These ligands can form stable chelate complexes with various metals, including palladium, copper, nickel, and ruthenium, influencing the reactivity and selectivity of the catalytic center. acs.orgresearchgate.nettcichemicals.com

This compound offers several features for ligand development:

N,N-Bidentate Chelation: The two nitrogen atoms can coordinate to a metal center, forming a stable five-membered ring, a common motif in catalysis.

Site for Functionalization: The aryl bromide functionality is a particularly valuable handle for synthetic modification. It can readily participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse phosphine (B1218219), amine, or other coordinating groups. nih.govescholarship.org This modularity enables the synthesis of a library of tailored ligands with fine-tuned steric and electronic properties.

The development of such ligands is crucial for a wide array of metal-catalyzed transformations, including C-C and C-N bond-forming reactions. For example, palladium complexes of hydrazine-derived ligands have been explored for Suzuki-Miyaura cross-coupling reactions. researchgate.net

| Modification Reaction on Bromophenyl Group | Resulting Ligand Type | Potential Catalytic Application | Metal Center |

|---|---|---|---|

| Suzuki Coupling with (2-(diphenylphosphino)phenyl)boronic acid | P,N,N-Tridentate Ligand | Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) |

| Buchwald-Hartwig Amination with a secondary amine | N,N,N-Tridentate Ligand | Oxidation, Reduction Reactions | Ruthenium (Ru), Iron (Fe) |

| Sonogashira Coupling with a terminal alkyne | Alkyne-functionalized N,N-Ligand | Click Chemistry, Polymerization | Copper (Cu) |

Cooperative Catalysis Involving Hydrazine Derivatives

Cooperative catalysis, where two or more distinct catalytic species work in concert to promote a transformation, is a powerful strategy for achieving novel reactivity and selectivity. Hydrazine derivatives can participate in such systems, often by acting as a nucleophilic catalyst in conjunction with a Lewis acid or a Brønsted acid. nih.govnih.gov

In a hypothetical cooperative system involving this compound, the hydrazine could activate a carbonyl substrate by forming a hydrazone, while a co-catalyst activates another reaction partner. For example:

Hydrazine and Brønsted Acid: The Brønsted acid could protonate and activate an electrophile (e.g., an imine), making it more susceptible to attack by a nucleophile generated through the action of the hydrazine catalyst. nih.govcornell.edu

Hydrazine and Metal Catalyst: The hydrazine could act as a ligand for a metal center, while also engaging in hydrogen bonding or other non-covalent interactions with the substrate to control its orientation and reactivity. researchgate.net

Dual-functional catalysis has also been observed where an organic bilayer system containing a photocatalyst and a co-catalyst can drive the oxidation of hydrazine. nih.govrsc.org This highlights the diverse ways in which hydrazine derivatives can be integrated into complex catalytic cycles.

| Catalyst 1 (Hydrazine Derivative) | Catalyst 2 (Co-catalyst) | Reaction Type | Proposed Roles |

|---|---|---|---|

| Chiral Hydrazine | Brønsted Acid (e.g., Phosphoric Acid) | Asymmetric Povarov Reaction | Hydrazine forms chiral iminium ion; Acid activates dienophile. |

| Hydrazine Ligand | Lewis Acid (e.g., Al(OTf)3) | Tandem Isomerization/Functionalization | Hydrazine directs metal-catalyzed step; Lewis acid promotes isomerization. nih.gov |

| This compound | N-Heterocyclic Carbene (NHC) | Asymmetric γ-Lactam Synthesis | Hydrazine activates imine; NHC generates homoenolate. nih.gov |

Exploration of Enantioselective Catalytic Applications

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Chiral hydrazines are valuable building blocks and catalysts for achieving high levels of enantioselectivity. chemistryviews.orgpurdue.edu While this compound is itself achiral, it serves as a key precursor for the synthesis of chiral catalysts and ligands.

A primary route to chiral hydrazines is the asymmetric hydrogenation of prochiral hydrazones. acs.orgresearchgate.net This transformation is often catalyzed by transition metal complexes bearing chiral phosphine ligands. For example, rhodium, ruthenium, and nickel-based catalysts have demonstrated high efficiency and enantioselectivity in the hydrogenation of N-acyl hydrazones, affording chiral hydrazine products with excellent yields and enantiomeric excess (ee) often exceeding 99%. acs.orgnih.govnih.gov

A potential synthetic pathway starting from this compound could involve:

Condensation: Reaction with a prochiral ketone or aldehyde to form the corresponding prochiral hydrazone.

Asymmetric Hydrogenation: Catalytic reduction of the C=N bond using a chiral catalyst (e.g., a Ni-(S,S)-Ph-BPE complex or a Ru-diphosphine complex) to generate a chiral 1,2-disubstituted hydrazine with high enantiopurity. acs.orgnih.gov

The resulting chiral hydrazine could then be employed as a chiral auxiliary, a chiral ligand for another metal-catalyzed reaction, or as a chiral organocatalyst itself.

| Hydrazone Substrate | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Cyclic N-acyl Hydrazones | Ni-(S,S)-Ph-BPE | High | >99 | acs.orgnih.gov |

| Aryl Alkyl Hydrazones | Ru-Diphosphine Complex | High | up to 99 | nih.gov |

| Fluorinated Hydrazones | Pd-(R)-DTBM-SegPhos | High | up to 94 | acs.org |

| Aromatic/Aliphatic Hydrazones | Ni-(R,R)-QuinoxP* | Excellent | up to 99.4 | chemistryviews.org |

| N-Alkoxycarbonyl Hydrazones | Rh-Josiphos | High | Good to Excellent | acs.org |

Derivatives of 1 4 Bromophenyl 1 Methylhydrazine: Synthesis and Applications

Synthesis of Novel Substituted Hydrazines and Hydrazones

The synthesis of derivatives from 1-(4-bromophenyl)-1-methylhydrazine often begins with the formation of more complex hydrazines or, more commonly, hydrazones. Hydrazones are a class of organic compounds characterized by the C=N-N linkage and are typically formed through the condensation reaction of a hydrazine (B178648) with an aldehyde or a ketone. nih.govresearchgate.net

Research has demonstrated the synthesis of novel hydrazone derivatives through straightforward, multi-step procedures. nih.gov A common strategy involves the reaction of a hydrazine derivative with various aromatic aldehydes. nih.gov For instance, new hydrazone compounds have been successfully prepared by reacting nicotinic hydrazide with a range of aryl esters, which are themselves products of phenolic aldehydes and an acyl chloride. nih.gov The formation of these products is often efficient, with reported yields in the range of 71-79%. nih.gov

The successful synthesis of these hydrazones is confirmed using a suite of analytical techniques. An increase in the melting point of the product compared to the reactants is an initial indicator of a successful reaction. nih.gov Further structural elucidation is achieved through spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR), along with elemental analysis. nih.govpreprints.org In the ¹H NMR spectra of hydrazones, key characteristic signals confirm their formation, such as the singlet for the azomethine proton (CH=N) typically appearing between 8.38–8.93 ppm and the NH proton signal observed further downfield around 11.97–12.17 ppm. nih.gov

Similarly, substituted hydrazines can be synthesized through various methods. For example, 1-methyl-1-(substituted benzyl)hydrazines have been prepared, expanding the library of hydrazine derivatives available for further chemical elaboration. nih.gov The synthesis of hydrazone derivatives from precursors like 2-cyanoacetyl hydrazine has also been well-documented, leading to versatile intermediates for further cyclization reactions. researchgate.net

Table 1: Synthesis of Representative Hydrazone Derivatives

| Starting Hydrazine | Reactant | Product Type | Yield (%) | Analytical Confirmation | Reference |

|---|---|---|---|---|---|

| Nicotinic Hydrazide | Aryl Esters (from phenolic aldehydes) | Hydrazide-Hydrazone | 71-79 | FT-IR, ¹H NMR, ¹³C NMR, Elemental Analysis | nih.gov |

| Cyanoacetyl Hydrazine | 3-Acetylpyridine | Hydrazide-Hydrazone | High | Not Specified | researchgate.net |

| (perfluorophenyl)hydrazine | (4-bromo-5-methylthiophen-2-yl) carbaldehyde | Thiophen-yl-methylene-hydrazone | Not Specified | ¹H NMR, X-ray Diffraction | preprints.org |

Construction of Advanced Heterocyclic Scaffolds from Derivatives

Derivatives of this compound, particularly its hydrazone forms, are exceptional building blocks for the construction of advanced heterocyclic scaffolds. These cyclic structures are central to many biologically active compounds. nih.gov The reactivity of the hydrazone moiety allows for a variety of cyclization reactions, yielding diverse ring systems.

Researchers have shown that arylhydrazone derivatives can be readily cyclized to form 3(2H)-pyridazinimine structures upon reflux in aqueous sodium hydroxide. researchgate.net This transformation highlights a straightforward method for creating six-membered nitrogen-containing heterocycles. Similarly, phthalazine (B143731) derivatives, which possess a bicyclic heteroaromatic ring system, have been synthesized by the condensation of appropriate precursors with hydrazine hydrate (B1144303). nih.gov

The utility of hydrazide-hydrazone derivatives extends to the synthesis of a wide range of other heterocycles. Studies have demonstrated their successful conversion into coumarins, pyridines, thiazoles, and thiophenes through various heterocyclization reactions. researchgate.net For example, reacting a hydrazide-hydrazone with phenyl isothiocyanate in a basic medium can lead to the formation of thiazole (B1198619) derivatives. researchgate.net The synthesis of 1,4-oxazine and 1,4-benzothiazine scaffolds, which contain both oxygen/sulfur and nitrogen atoms, has also been achieved from related starting materials, showcasing the breadth of accessible heterocyclic systems. nih.govarkat-usa.org The development of novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives further illustrates the creation of complex, multi-ring heterocyclic systems from suitable precursors. mdpi.com

Table 2: Heterocyclic Scaffolds from Hydrazine/Hydrazone Derivatives

| Starting Derivative Type | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|

| Arylhydrazone | 3(2H)-pyridazinimine | Cyclization | researchgate.net |

| Hydrazine Hydrate | Phthalazine | Condensation | nih.gov |

| Hydrazide-Hydrazone | Thiazole, Thiophene, Pyridine | Heterocyclization | researchgate.net |

| Hydrazide-Hydrazone | 4-(4-Bromophenyl)-thiazol-2-amine | Condensation/Cyclization | nih.gov |

| Nitrosonaphthols & Acetylenic Esters | 1,4-Oxazine | Intramolecular Wittig Reaction | arkat-usa.org |

| 2-Aminothiophenol | 1,4-Benzothiazine | Condensation/Cyclization | nih.gov |

Advanced Synthetic Methodologies for Derivative Formation

The synthesis of derivatives from this compound and related compounds benefits from a range of advanced synthetic methodologies that enable efficient and selective bond formation. These methods often provide access to complex molecules that would be difficult to obtain through classical techniques.

A traditional yet powerful method for preparing phenylhydrazines involves the diazotization of an arylamine, followed by a reduction step. google.com However, modern organic synthesis increasingly relies on transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for example, is a highly effective method for forming carbon-carbon bonds. This reaction has been successfully used to arylate halogenated pyrimidines, including those bearing a bromophenyl group, using a palladium catalyst like Pd(PPh₃)₄. mdpi.com The presence of the bromine atom on the phenyl ring of this compound makes it an ideal substrate for such cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups.

Intramolecular reactions represent another sophisticated approach to building complex cyclic structures from linear precursors. The intramolecular Wittig reaction has been employed for the efficient synthesis of 1,4-oxazine derivatives from phosphine (B1218219) derivatives, acetylenic esters, and nitroso compounds under mild, neutral conditions. arkat-usa.org Another powerful technique is the domino 1,5-hydride shift/cyclization, which enables the direct transformation of a C(sp³)–H bond into a C–N bond in steroidal hydrazones, leading to the formation of novel isoquinuclidine ring systems. researchgate.net These methodologies offer elegant and efficient pathways to novel molecular architectures. arkat-usa.org

Table 3: Advanced Synthetic Methodologies

| Methodology | Description | Application Example | Reference |

|---|---|---|---|

| Diazotization-Reduction | Conversion of an arylamine to a phenylhydrazine (B124118) via a diazonium salt intermediate. | Preparation of p-bromophenylhydrazine. | google.com |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. | Arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine. | mdpi.com |

| Intramolecular Wittig Reaction | Cyclization via a phosphonium (B103445) ylide intermediate to form unsaturated heterocycles. | Synthesis of 1,4-oxazine derivatives. | arkat-usa.org |

| Domino 1,5-Hydride Shift/Cyclization | Intramolecular C-H amination of hydrazones to form complex nitrogen-containing rings. | Synthesis of D-Secoestrone Isoquinuclidines. | researchgate.net |

Exploration of Reactivity Profiles and Chemical Space of Derived Compounds

The reactivity of derivatives of this compound is largely dictated by its functional groups: the hydrazine, the bromophenyl ring, and any appended structures. The hydrazine moiety is nucleophilic and readily undergoes condensation and cyclization reactions. researchgate.netresearchgate.net The bromophenyl group is particularly important as the bromine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, significantly expanding the accessible chemical space. mdpi.com

The concept of "chemical space" refers to the vast ensemble of all possible molecules. nih.gov By synthesizing derivatives of this compound, chemists explore new regions of this space, searching for molecules with desired properties. Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict and understand the reactivity of these novel compounds. mdpi.com

DFT studies can calculate molecular properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. For instance, in a series of substituted pyrimidines derived from a bromophenyl precursor, DFT calculations identified the compound with the lowest ΔE as the most reactive in the series. mdpi.com Such computational insights can guide the design of new experiments and the selection of promising synthetic targets. mdpi.com

Table 4: Reactivity Descriptors from Computational Studies on Derived Scaffolds

| Compound Series | Computational Method | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Arylated Pyrimidines | DFT | Compound 3f has the lowest HOMO-LUMO gap (4.29 eV). | Compound 3f is predicted to be the most reactive. | mdpi.com |

| Arylated Pyrimidines | DFT | Compound 3g has the highest HOMO-LUMO gap (5.09 eV). | Compound 3g is predicted to be the most stable. | mdpi.com |

Structure-Activity Relationship Studies within Derivative Series

A primary goal of synthesizing libraries of related compounds is to conduct Structure-Activity Relationship (SAR) studies. SAR analysis aims to identify the parts of a molecule responsible for its biological effects and to understand how modifying the chemical structure alters this activity. researchgate.netresearchgate.net This knowledge is crucial for optimizing lead compounds in drug discovery.

For derivatives of this compound, SAR studies have been performed on the resulting heterocyclic scaffolds to evaluate their potential as therapeutic agents. For example, in a series of novel 1,4-disubstituted phthalazines, SAR analysis revealed that incorporating a substituted thiophenol group at position 4 of the phthalazine ring appeared to enhance anticancer activity compared to an unsubstituted thiophenol. nih.gov Furthermore, replacing the sulfanyl (B85325) linkage with sulfinyl or sulfonyl groups was found to decrease the anticancer activity, providing clear direction for future modifications. nih.gov

In another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, specific substitutions on the benzylidene ring were correlated with antimicrobial and anticancer activity. nih.gov The presence of a hydroxyl group at the para position of the phenyl ring (compound p2) resulted in the most active compound against the MCF-7 breast cancer cell line. nih.gov Similarly, SAR studies on a series of isatin-hydrazones identified them as potential inhibitors of cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate chemical structure with biological activity, are also powerful tools for refining these relationships and predicting the activity of new compounds. researchgate.netfrontiersin.org

Table 5: Key Findings from Structure-Activity Relationship (SAR) Studies

| Compound Series | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 1,4-Disubstituted Phthalazines | Anticancer | Substituted thiophenol at position 4 increases activity; sulfinyl/sulfonyl groups decrease activity. | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amines | Anticancer (MCF-7 cells) | A para-hydroxyl group on the benzylidene ring enhances activity. | nih.gov |